

Application of SR 142948 in Behavioral Pharmacology Research: Application Notes and Protocols

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Compound of Interest		
Compound Name:	SR 142948	
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Introduction

SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin receptors (NTRs), particularly the neurotensin receptor subtype 1 (NTS1).[1][2][3] Its ability to cross the blood-brain barrier and its high binding affinity make it a valuable tool for investigating the role of the neurotensin system in various central nervous system functions and disorders. [2] In behavioral pharmacology, **SR 142948** is utilized to probe the involvement of neurotensin signaling in anxiety, depression, psychosis, and substance abuse. This document provides detailed application notes and protocols for the use of **SR 142948** in relevant behavioral research models.

Mechanism of Action

Neurotensin, a 13-amino acid neuropeptide, exerts its effects by binding to G protein-coupled receptors. The high-affinity NTS1 receptor is coupled to a Gq protein.[4] Activation of NTS1 by neurotensin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling cascade modulates neuronal excitability and



neurotransmitter release. **SR 142948** acts as a competitive antagonist at the NTS1 receptor, blocking the binding of neurotensin and thereby inhibiting its downstream signaling effects.[2]

Data Presentation

In Vitro Activity of SR 142948

Assay Type	Cell Line/Tissue	Parameter	Value	Reference
Receptor Binding	h-NTR1-CHO cells	IC50	1.19 nM	[5]
Receptor Binding	HT-29 cells	IC50	0.32 nM	[5]
Receptor Binding	Adult rat brain	IC50	3.96 nM	[5]
Receptor Binding	Human umbilical vein endothelial cells ([125]]- neurotensin)	IC50	0.24 ± 0.01 nM	[6]
Functional Antagonism	HT-29 cells (Inositol monophosphate formation)	IC50	3.9 nM	[5][7]
Functional Antagonism	h-NTR1-CHO cells (Intracellular calcium mobilization)	IC50	-	[5]
Functional Antagonism	Human umbilical vein endothelial cells (Cytosolic free Ca ²⁺ increase)	IC50	19 ± 6 nM	[6]

In Vivo Behavioral Effects of SR 142948



Behavioral Model	Species	Administrat ion Route	Effective Dose Range	Observed Effect	Reference
NT-Induced Turning Behavior	Mouse	p.o.	0.04-0.64 mg/kg	Inhibition of turning behavior	[2]
NT-Induced Hypothermia	Rat	p.o.	2 mg/kg	53% blockade	[5]
NT-Induced Hypothermia	Mouse	p.o.	4 mg/kg	54% blockade	[5]
NT-Induced Analgesia	Mouse/Rat	p.o.	Not specified	Blockade of analgesia	[2]
NT-Evoked Acetylcholine Release	Rat	i.p.	0.1 mg/kg	Complete antagonism	[2]
Amphetamine -Induced Hyperactivity	Not specified	Not specified	Not specified	Attenuation	[1][3]
Prepulse Inhibition (restoring effects of antipsychotic s)	Rat	Not specified	Not specified	Blockade of haloperidol and quetiapine effects	[8]
Sleep/Wakefu Iness	Mouse	i.p.	1-3 mg/kg	Decreased wakefulness, increased NREM and REM sleep	[9]

Experimental Protocols General Considerations for In Vivo Studies



- Vehicle: SR 142948 is soluble in a mixture of polyethylene glycol, Tween 80, and distilled water. It can also be dissolved in DMSO and diluted in saline. The final concentration of DMSO should be kept low to avoid toxicity.
- Administration: For oral administration (p.o.), gavage is a common method. For intraperitoneal (i.p.) injection, proper technique is crucial to avoid injection into organs.[2][5]
- Acclimation: Animals should be acclimated to the experimental room for at least 60 minutes before testing to reduce stress-induced variability.[10]
- Blinding: The experimenter should be blind to the treatment conditions to minimize bias.

Protocol 1: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[11][12]

Materials:

- Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).
- Video camera and tracking software.
- SR 142948.
- · Vehicle solution.
- Experimental animals (mice or rats).

Procedure:

• Drug Administration: Administer **SR 142948** or vehicle to the animals via the desired route (e.g., i.p. or p.o.) 30-60 minutes before the test.



- Acclimation: Place the animal in the testing room for at least 60 minutes prior to the test to allow for habituation.[10]
- Test Initiation: Gently place the animal on the central platform of the EPM, facing one of the open arms.[11]
- Data Collection: Allow the animal to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.[11]
- Behavioral Analysis: Use video tracking software to score the following parameters:
 - Time spent in the open arms.
 - Time spent in the closed arms.
 - Number of entries into the open arms.
 - Number of entries into the closed arms.
 - o Total distance traveled.
- Data Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. The total distance traveled can be used as a measure of general locomotor activity.
- Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.

Protocol 2: Assessment of Antidepressant-like Effects using the Forced Swim Test (FST)

The FST is a common behavioral despair model used to screen for antidepressant-like activity. The test is based on the observation that animals will eventually adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water.[13][14]

Materials:



- Cylindrical water tank (e.g., 40 cm high, 20 cm diameter).
- Water at a controlled temperature (23-25°C).
- Video camera.
- SR 142948.
- · Vehicle solution.
- Experimental animals (mice or rats).

Procedure:

- Drug Administration: Administer **SR 142948** or vehicle to the animals 30-60 minutes prior to the test session.
- Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes.
- Test Session:
 - Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or paws (approximately 15-20 cm).
 - Gently place the animal into the water.
 - Record the animal's behavior for a total of 6 minutes.
- Behavioral Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and swimming movements, with the animal making only small movements necessary to keep its head above water.
- Data Interpretation: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
- Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm environment to prevent hypothermia.



Protocol 3: Investigation of Antipsychotic-like Potential using the Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in psychiatric disorders such as schizophrenia.[15] This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[16]

Materials:

- Startle response measurement system (including a startle chamber, a loudspeaker, and a sensor to detect movement).
- SR 142948.
- Vehicle solution.
- Experimental animals (rats or mice).
- (Optional) A psychostimulant to induce PPI deficits (e.g., apomorphine, amphetamine).

Procedure:

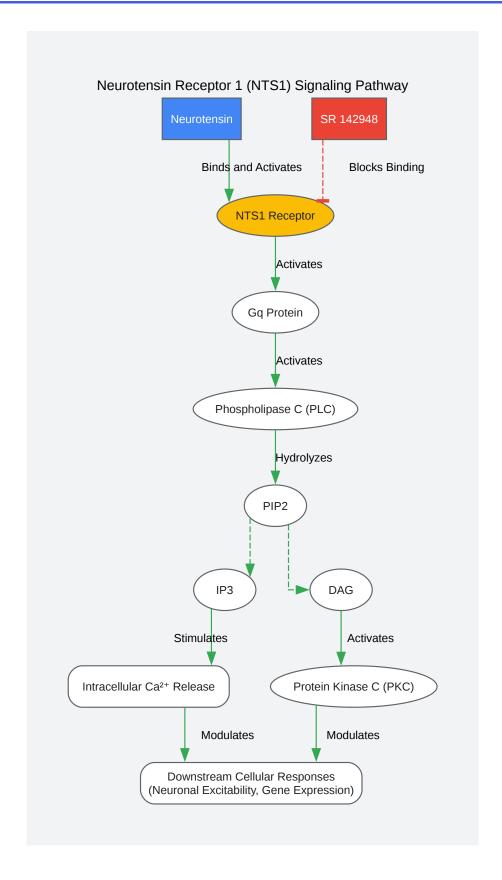
- Drug Administration: Administer **SR 142948** or vehicle. If investigating the reversal of a deficit, the psychostimulant is typically administered after **SR 142948** and before the test.
- Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.[17]
- Test Session: The session consists of a series of trials presented in a pseudorandom order:
 - Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) is presented.
 - Prepulse-alone trials: A weak acoustic stimulus (e.g., 75-85 dB white noise for 20 ms) is presented.



- Prepulse-pulse trials: The prepulse is presented 30-120 ms before the pulse.
- No-stimulus trials: Only background noise is present.
- Data Collection: The startle response (amplitude of the animal's movement) is recorded for each trial.
- Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
- Data Interpretation: A decrease in %PPI indicates a deficit in sensorimotor gating. An increase in %PPI by SR 142948, particularly in an animal model with induced deficits, suggests a potential antipsychotic-like effect. For instance, SR 142948 has been shown to block the PPI-restoring effects of antipsychotics like haloperidol and quetiapine in isolation-reared rats, suggesting an interaction with the neurotensin system in the mechanism of action of these drugs.[8]

Mandatory Visualizations

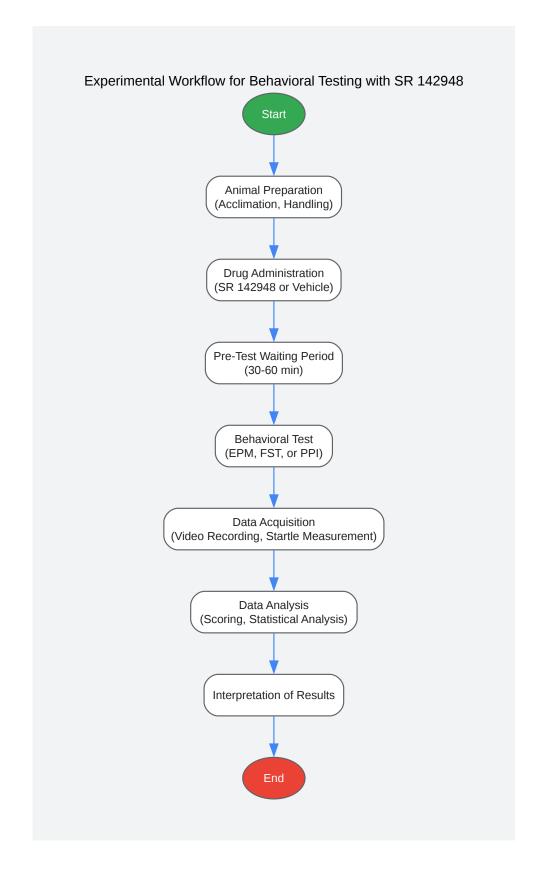




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Caption: NTS1 receptor signaling cascade and the inhibitory action of SR 142948.

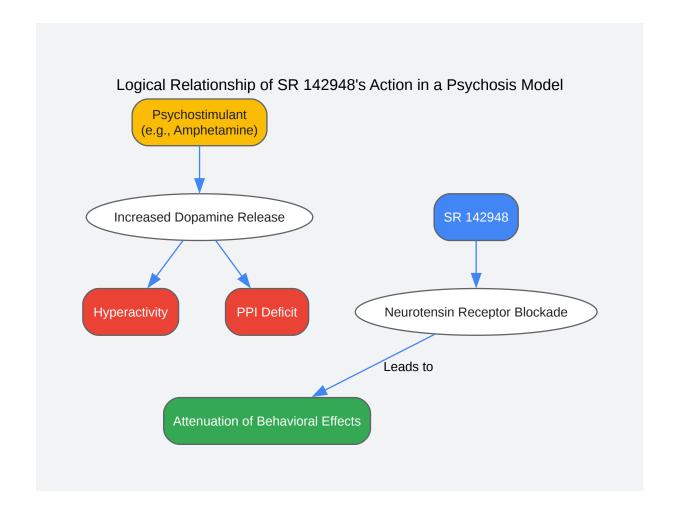




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Caption: General workflow for conducting behavioral experiments using SR 142948.





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Caption: **SR 142948**'s potential to mitigate psychostimulant-induced behaviors.

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Methodological & Application





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